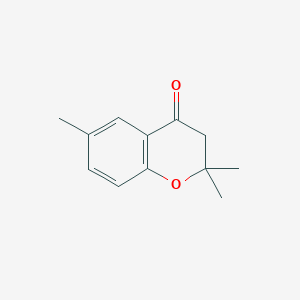

2,2,6-Trimethyl-4-chromanone

Übersicht

Beschreibung

2,2,6-Trimethyl-4-chromanone is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including this compound, has been a subject of interest in recent years . The chroman-4-one framework, to which this compound belongs, is a significant structural entity in oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis

The chroman-4-one skeleton, including this compound, exhibits a broad spectrum of significant biological and pharmaceutical activities . This review article highlights the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .Wissenschaftliche Forschungsanwendungen

Chromanone as a Therapeutic Scaffold

2,2,6-Trimethyl-4-chromanone, a form of Chromanone, is a significant heterobicyclic compound in medicinal chemistry. It is used as a building block for designing and synthesizing novel compounds with a wide range of pharmacological activities. However, its chemical synthesis and natural compound isolation are challenging, highlighting the need for more effective and cost-efficient methods to synthesize novel chromanone analogs (Kamboj & Singh, 2021).

Oxidation Processes

The oxidation of 4-chromanones, including variants like this compound, can lead to diverse results like dehydrogenation, α-methoxylation, and rearrangement depending on the conditions, which are important in synthetic chemistry (Ciattini, Morera, & Ortar, 1982).

Reduction and Structural Analysis

Research has explored the reduction of oximes of this compound, leading to products like amino chromans and benzoxazepines, providing insights into the structural and chemical properties of these compounds (Dudykina, Meshcheryakova, & Zagorevskii, 1969).

Enzymatic Synthesis

The enzymatic synthesis of related compounds, such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, demonstrates the potential of using biocatalysts for producing chiral compounds, which are valuable in various applications including pharmaceuticals (Wada et al., 2003).

Diverse Synthetic Methods and Biological Relevance

Chroman-4-one derivatives, closely related to this compound, are important in drug discovery and organic synthesis. Their structural diversity has led to numerous synthetic methods and a focus on their biological relevance (Emami & Ghanbarimasir, 2015).

Molecular Structure Studies

Studies on the molecular structure of related compounds like 2,2,6-trimethylcyclohexanone help in understanding the conformational and bonding characteristics, which are crucial for designing drugs and other functional materials (Askari, Schäfer, & Seip, 1976).

Zukünftige Richtungen

Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .

Wirkmechanismus

Target of Action

Chromanone derivatives have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities . More research is needed to identify the specific targets of 2,2,6-Trimethyl-4-chromanone.

Mode of Action

Chromanone derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Chromanone derivatives are known to influence various biochemical pathways, leading to diverse biological activities

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.

Result of Action

Chromanone derivatives are known to exhibit a wide range of biological and pharmaceutical activities

Eigenschaften

IUPAC Name |

2,2,6-trimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLIHHFUUYVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472655 | |

| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63678-14-8 | |

| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

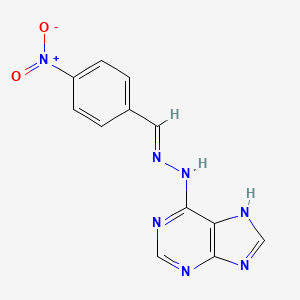

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)

![4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3055195.png)